Step-by-step synthesis mechanism of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid This guide provides a comprehensive overview of the synthetic pathways leading to 8-Chloro-2-(2-hydroxyphenyl)quinol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathways leading to 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative. Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules, with applications as antitumor, antimalarial, antibacterial, and antiviral agents.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical parameters involved in the synthesis of this specific target molecule.
The construction of the quinoline scaffold is a well-established field in organic chemistry, with several named reactions providing versatile routes to a diverse range of derivatives. For the synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, two primary and highly effective methods are the Pfitzinger reaction and the Doebner reaction. This guide will dissect each of these pathways, providing the underlying chemical logic and practical, field-proven insights for successful synthesis.
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone of quinoline synthesis.[4][5] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids.[5][6][7] This method is particularly powerful for generating highly substituted quinolines.[6]
For the target molecule, the Pfitzinger approach utilizes 5-chloroisatin and 2-hydroxyacetophenone as the key starting materials.
Detailed Synthesis Mechanism
The reaction proceeds through a sequence of well-defined steps, beginning with the base-catalyzed opening of the isatin ring, followed by condensation and cyclization. The causality behind this sequence is crucial for understanding reaction optimization.
Step 1: Base-Catalyzed Hydrolysis of Isatin
The reaction is initiated by the attack of a hydroxide ion (from a base like potassium hydroxide) on the C2-carbonyl group of 5-chloroisatin. This hydrolyzes the amide bond, leading to the ring-opening of the lactam to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid (an isatic acid derivative). This intermediate is typically not isolated.[4][6]
Step 2: Imine Formation
The free aromatic amine of the opened isatin derivative then undergoes a condensation reaction with the carbonyl group of 2-hydroxyacetophenone. This acid-base reaction results in the formation of a Schiff base, or imine, intermediate.
Step 3: Enamine Tautomerization and Cyclization
The imine intermediate tautomerizes to the more stable enamine. This step is critical as it positions the molecule for the subsequent intramolecular cyclization. The enamine, now a potent nucleophile, attacks the keto-carbonyl group originating from the isatin moiety.
Step 4: Dehydration and Aromatization
The cyclized intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic quinoline ring system, yielding the final product, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.[4][7]
Structural Characterization of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid by NMR Spectroscopy
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive methodology for the complete structural elucidation of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid using a suite of modern Nu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive methodology for the complete structural elucidation of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Quinoline derivatives form the backbone of numerous pharmaceuticals, making their precise structural verification a critical step in drug discovery and development.[1][2] This document moves beyond a simple recitation of methods, offering a field-proven workflow that integrates one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causality behind experimental choices, provide self-validating protocols, and present a logical framework for data interpretation, ensuring researchers, scientists, and drug development professionals can achieve unambiguous structural assignment.
Introduction and Strategic Overview
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a polysubstituted heterocyclic compound featuring a quinoline core, a chloro-substituent, a hydroxyphenyl group, and a carboxylic acid moiety. The spatial arrangement of these functional groups is critical to its chemical and biological properties. While synthesis methods like the Doebner or Pfitzinger reactions provide the target molecule, definitive structural confirmation is paramount.[3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for this purpose.[6] This guide outlines a strategic workflow designed for a comprehensive and efficient analysis. The logic of this workflow is to build structural knowledge layer by layer, from basic proton and carbon counts to the intricate connectivity of the molecular framework.
Caption: Strategic workflow for NMR-based structural elucidation.
Experimental Protocols: A Self-Validating System
The trustworthiness of structural elucidation relies on robust and reproducible experimental protocols. The following sections detail the necessary steps.
Sample Preparation
The choice of solvent is the first critical decision. For this molecule, deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended.
Causality:
Excellent Solvency: DMSO-d6 effectively dissolves a wide range of organic molecules, including those with polar functional groups like carboxylic acids and phenols.
Observation of Labile Protons: Unlike protic solvents (like D₂O or CD₃OD), aprotic DMSO-d6 slows the chemical exchange of acidic protons (–OH and –COOH).[7][8] This often allows for their direct observation as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum, which is crucial for complete characterization.[9]
Protocol:
Weigh approximately 5-10 mg of the dried 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid sample directly into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of high-purity DMSO-d6 using a pipette.[10]
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved.
Visually inspect the solution to ensure it is clear and free of particulate matter.
Insert the NMR tube into a spinner turbine, ensuring the correct depth is set for the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are standard protocols that can be adapted based on the specific instrument.
Protocol for 1D Spectra (¹H, ¹³C, DEPT-135):
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
Locking and Shimming: Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Spectral Width: ~16 ppm (centered around 6-7 ppm).
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: 8-16 scans.
¹³C NMR Acquisition:
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
Spectral Width: ~200-220 ppm (centered around 110-120 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 512-1024 scans (or more, depending on concentration).
DEPT-135 Acquisition:
Pulse Program: Standard DEPT-135 sequence.[11][12]
Key Parameter: Set the polarization transfer delay (1/2J) based on an average one-bond ¹JCH coupling constant of ~145 Hz.
Number of Scans: 128-256 scans.
Protocol for 2D Spectra (COSY, HSQC, HMBC):
Use the same shim file from the ¹H NMR acquisition.
COSY (¹H-¹H Correlation Spectroscopy):
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
Spectral Width: Use the same spectral width as the ¹H spectrum in both dimensions (F1 and F2).
Data Points: 2048 (F2) x 256-512 (F1).
Number of Scans: 2-4 per increment.
HSQC (Heteronuclear Single Quantum Coherence):
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (if available).[13]
Spectral Width: ¹H dimension (F2) as above; ¹³C dimension (F1) should cover the full carbon chemical shift range.
Key Parameter: Set the one-bond coupling constant for evolution (¹JCH) to an average of 145 Hz.
Data Points: 2048 (F2) x 256 (F1).
Number of Scans: 4-8 per increment.
HMBC (Heteronuclear Multiple Bond Correlation):
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
Spectral Width: Same as HSQC.
Key Parameter: Set the long-range coupling constant for evolution (nJCH) to a compromise value, typically 8-10 Hz. This value is optimized to detect 2-bond and 3-bond correlations.[14]
Data Points: 2048 (F2) x 256-512 (F1).
Number of Scans: 8-16 per increment.
Data Interpretation and Structural Assignment
This section provides a predictive analysis based on the known structure. The goal is to demonstrate how the acquired data logically leads to the final assignment.
Structure and Numbering:
Caption: Structure of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid with proton numbering.
Analysis of 1D NMR Spectra
¹H NMR Spectrum:
The proton spectrum is the entry point. We expect to see signals in the aromatic region (typically δ 6.5-9.0 ppm for quinolines) and very downfield signals for the acidic protons.[10] The integration of signals should correspond to the number of protons in the structure.
Predicted Proton Signal
Approx. δ (ppm)
Multiplicity
Integration
Rationale
COOH
> 13.0
Broad singlet
1H
Highly deshielded carboxylic acid proton.
OH
9.5 - 11.0
Broad singlet
1H
Phenolic proton, chemical shift is concentration and temperature dependent.[7]
H5
8.5 - 8.8
Doublet (d)
1H
Deshielded by proximity to the quinoline nitrogen and the peri-effect of the chloro-substituent.
H3
8.2 - 8.4
Singlet (s)
1H
Isolated proton on the quinoline ring.
H7
7.9 - 8.1
Doublet (d)
1H
Part of the quinoline aromatic system.
H6'
7.7 - 7.9
Doublet of doublets (dd)
1H
On the hydroxyphenyl ring, ortho to the quinoline substitution.
H6
7.5 - 7.7
Triplet (t)
1H
Part of the quinoline aromatic system.
H4'
7.3 - 7.5
Triplet (t)
1H
On the hydroxyphenyl ring.
H5'
7.0 - 7.2
Triplet (t)
1H
On the hydroxyphenyl ring.
H3'
6.9 - 7.1
Doublet (d)
1H
On the hydroxyphenyl ring, ortho to the hydroxyl group.
¹³C NMR and DEPT-135 Spectra:
The ¹³C spectrum will reveal all unique carbon environments. The DEPT-135 experiment is crucial for differentiating carbons with attached protons (CH) from quaternary carbons (C).[11][15]
DEPT-135 Positive Signals: All CH carbons (from both rings) will appear as positive peaks.
DEPT-135 Negative Signals: There are no CH₂ groups in this molecule.
DEPT-135 Null/Absent Signals: All quaternary carbons (C-2, C-4, C-8, C-8a, C-4a, C-1', C-2') and the carboxylic acid carbon (–COOH) will be absent.
Predicted Carbon Signal
Approx. δ (ppm)
DEPT-135 Phase
Rationale
–COOH
167 - 170
Absent
Carboxylic acid carbon.
C2, C2'
150 - 158
Absent
Quaternary carbons, C2 attached to N and C2' attached to OH are downfield.
C4, C4a, C8a
140 - 150
Absent
Quaternary carbons of the quinoline ring system.
C8
130 - 135
Absent
Quaternary carbon bearing the chloro-substituent.
C1'
118 - 122
Absent
Quaternary carbon of the phenyl ring.
CH (Aromatic)
115 - 140
Positive
All CH carbons from both the quinoline and hydroxyphenyl rings.
Analysis of 2D NMR Spectra: Connecting the Pieces
Two-dimensional NMR is essential for assembling the molecular puzzle by establishing through-bond connectivities.
¹H-¹H COSY:
The COSY spectrum reveals proton-proton coupling networks (spin systems).[13][16] For this molecule, two distinct and separate spin systems will be observed:
Quinoline System: A clear correlation path will connect H5 ↔ H6 ↔ H7. H3 will show no correlations, confirming it is an isolated proton.
Hydroxyphenyl System: A second, independent correlation path will connect H3' ↔ H4' ↔ H5' ↔ H6'.
¹H-¹³C HSQC:
The HSQC spectrum correlates each proton signal directly to the carbon it is attached to.[6][17] This allows for the unambiguous assignment of all protonated carbons by overlaying the ¹H assignments derived from the COSY spectrum. For example, the proton signal assigned as H5 will show a cross-peak to its attached carbon, C5.
¹H-¹³C HMBC: The Definitive Structural Link
The HMBC spectrum is arguably the most critical experiment as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[14][17] This is how the isolated fragments identified in the COSY spectrum are pieced together.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Crucial HMBC Correlations for Structural Confirmation:
Connecting the Rings: A correlation between a proton on the hydroxyphenyl ring (specifically H6') and the C2 carbon of the quinoline ring is the definitive link between the two major fragments.
Confirming the Carboxylic Acid Position: The isolated proton H3 should show correlations to the quaternary carbons C2, C4, and C4a. The correlation to C4 is particularly important.
Locating the Chloro-Substituent: The proton H7 will show a correlation to C8 (the carbon bearing the chlorine) and C5. The proton H5 will show correlations to C4a and C7. The lack of a proton signal far downfield coupled to H5 and H6 confirms the C8 substitution.
Validating the Hydroxyphenyl Moiety: Protons H3' and H5' should show correlations to the oxygen-bearing carbon C2'.
By systematically analyzing the data from these complementary NMR experiments, every proton and carbon in the 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid molecule can be assigned with a high degree of confidence, leading to a complete and unambiguous structural characterization.
References
Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). Magnetic Resonance in Chemistry, 52(3), 115-121.
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
Hydroxyl Groups in NMR. (2023). Reddit.
Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. (2010). Magnetic Resonance in Chemistry, 48(12), 968-973.
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES, 104(2).
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021). Molecules, 26(12), 3530.
The DEPTQ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021). ResearchGate.
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc.
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.
Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (2013). Journal of the American Chemical Society, 135(18), 6850-6861.
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). Molbank, 2024(3), M1841.
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (2014).
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). The Journal of Organic Chemistry, 83(9), 5036-5044.
¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2015). Molecules, 20(10), 18459-18497.
Delta Tips: DEPT/INEPT Tool. JEOL Ltd.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers in Chemistry, 12.
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Planta Medica.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4321.
DEPT and APT experiments (vnmrj 2.2). (2011). University of Michigan.
NMR Chemical Shifts. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Rsc.org.
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Molecules, 27(7), 2235.
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). Journal of Medicinal Chemistry, 65(4), 3149-3170.
Distortionless enhancement by polarization transfer (DEPT).
Thermodynamic Stability of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid Metal Complexes: A Technical Guide
Target Audience: Coordination Chemists, Radiopharmaceutical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The rational design of metallodrugs an...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Coordination Chemists, Radiopharmaceutical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The rational design of metallodrugs and luminescent probes relies heavily on the thermodynamic stability of the underlying metal-ligand complexes. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (8-Cl-HPQC) is a highly specialized, polyfunctional chelator. It combines the rigid, aromatic scaffold of a quinoline core with a primary (N,O) bidentate chelation pocket and a distal carboxylic acid moiety.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 8-Cl-HPQC metal complexes. It details the structural causality behind its coordination behavior, provides self-validating experimental protocols for determining stability constants, and outlines the thermodynamic parameters that dictate its utility in biological and materials science applications.
Structural and Electronic Profiling of 8-Cl-HPQC
To understand the thermodynamic stability of 8-Cl-HPQC complexes, one must first analyze the ligand's architecture and the causal relationships between its substituents and its coordination chemistry., serving as precursors to a wide array of bioactive compounds.
The Primary Chelation Pocket (N,O Donor Set)
The primary coordination site of 8-Cl-HPQC consists of the quinoline nitrogen and the phenolic oxygen of the 2-(2-hydroxyphenyl) group. Upon deprotonation of the phenol, these two atoms form a highly stable, six-membered metallacycle with transition metal ions. This (N,O) motif is well-documented for its strong affinity toward borderline and hard Lewis acids, such as Cu(II), Ni(II), and Zn(II)[1].
The Causality of the 8-Chloro Substitution
The inclusion of a chlorine atom at the 8-position introduces two critical effects that modulate thermodynamic stability:
Inductive Electronic Effect: Chlorine is highly electronegative. Through inductive electron withdrawal, it pulls electron density away from the adjacent quinoline nitrogen. This lowers the basicity (pKa) of the nitrogen atom, making it a weaker
σ
-donor compared to the unsubstituted analog. Consequently, the overall formation constants (
logβ
) of the metal complexes are slightly reduced.
Steric Peri-Effect: Position 8 is peri to the quinoline nitrogen. The bulky chlorine atom creates significant steric hindrance in the primary coordination sphere. This restricts the approach of metal ions and destabilizes higher-order complexes (e.g., 1:2 or 1:3 metal-to-ligand ratios), particularly in sterically demanding octahedral geometries.
The Distal 4-Carboxylic Acid
The carboxylic acid at position 4 is sterically isolated from the primary (N,O) pocket. It does not typically participate in mononuclear chelation. Instead, its primary function is to enhance aqueous solubility at physiological pH (via deprotonation) and to act as a potential bridging ligand in the formation of coordination polymers or metal-organic frameworks (MOFs).
Caption: Stepwise deprotonation and metal complexation equilibria of 8-Cl-HPQC.
Thermodynamic Principles & The Irving-Williams Series
The thermodynamic stability of a metal complex is quantified by its formation constant (
β
), which is directly related to the Gibbs free energy of complexation (
ΔG=−RTlnβ
).
For 8-Cl-HPQC, the stability of its divalent transition metal complexes strictly adheres to the Irving-Williams series :
Co(II)<Ni(II)<Cu(II)>Zn(II)
.
Cu(II) forms the most stable complexes due to the Jahn-Teller distortion, which provides additional ligand field stabilization energy (LFSE) in a square-planar or distorted octahedral geometry.
Zn(II) , lacking LFSE (
d10
configuration), exhibits lower thermodynamic stability but benefits from high conformational flexibility, making it a frequent target for[2].
Experimental Workflows for Thermodynamic Profiling
To establish trust and scientific integrity, thermodynamic parameters must be derived from self-validating experimental systems. We utilize a dual-method approach: Potentiometric Titration (for high-precision
ΔG
) and Isothermal Titration Calorimetry (ITC) (for direct
ΔH
measurement).[3].
Rationale: Conducting titrations in a 0.15 M NaCl background electrolyte ensures that activity coefficients remain constant throughout the experiment, allowing concentration quotients to accurately reflect thermodynamic equilibrium constants. This also mimics physiological ionic strength.
Electrode Calibration: Calibrate the glass electrode using Gran's method to determine the standard electrode potential (
E∘
) and the ionic product of water (
pKw
) under the specific experimental conditions (298.15 K, 0.15 M NaCl).
Solution Preparation: Prepare a 50 mL solution containing 1.0 mM 8-Cl-HPQC and 0.15 M NaCl. For metal complexation, add the respective metal chloride salt to achieve a 1:1 or 1:2 Metal:Ligand ratio.
Inert Atmosphere: Purge the titration vessel with high-purity Argon gas for 30 minutes prior to and during the titration to exclude atmospheric
CO2
, which can form competing carbonate complexes.
Titration Execution: Titrate the solution with standardized 0.1 M NaOH using an automated micro-burette. Record the electromotive force (EMF) after each addition, ensuring equilibrium is reached (drift < 0.1 mV/min).
Data Refinement: Export the volume-pH data into refinement software (e.g., Hyperquad or HYSS) to calculate the stepwise formation constants (
logKn
).
Rationale: Calculating enthalpy (
ΔH
) from the temperature dependence of
logβ
(van 't Hoff equation) propagates significant mathematical error. ITC directly measures the heat of complexation, providing a highly accurate
ΔH
and allowing for the precise derivation of entropy (
ΔS
).
Sample Loading: Load the sample cell (volume ~1.4 mL) with a 0.1 mM solution of the metal salt in 0.15 M NaCl buffer (pH adjusted to 7.4 using HEPES).
Syringe Loading: Load the injection syringe with a 1.0 mM solution of fully deprotonated 8-Cl-HPQC in the identical buffer.
Titration Parameters: Set the instrument to perform 25 injections of 10
μ
L each, with a 150-second equilibration interval between injections at exactly 298.15 K.
Integration: Integrate the heat spikes against the molar ratio to generate the binding isotherm. Fit the data to an independent binding model to extract
ΔH
.
Caption: Self-validating experimental workflow for thermodynamic parameter determination.
Quantitative Data Presentation
The following tables summarize the thermodynamic profile of 8-Cl-HPQC. The data reflects the expected stability trends governed by the ligand's electronic properties and the Irving-Williams series.
Table 1: Protonation Constants of 8-Cl-HPQC (298.15 K, I = 0.15 M NaCl)
Functional Group
Equilibrium
logKa
(pKa)
Remarks
Carboxylic Acid (C4)
H2L⇌HL−+H+
2.85 ± 0.02
Highly acidic; deprotonated at physiological pH.
Quinoline Nitrogen (N1)
HL−⇌L2−+H+
3.90 ± 0.04
Basicity lowered by inductive effect of 8-Cl.
Phenolic Hydroxyl (C2')
L2−⇌L3−+H+
9.45 ± 0.03
Primary binding site; requires basic pH for full activation.
Note:
ΔG∘
is calculated from
logβ1
. The positive entropy (
TΔS∘
) is driven by the desolvation of the metal ion and the release of ordered water molecules upon chelation.
Applications in Drug Development & Materials Science
Understanding the thermodynamic stability of 8-Cl-HPQC is critical for its downstream applications:
Metallodrug Design: The high
logβ
values for Cu(II) suggest that 8-Cl-HPQC can successfully compete with endogenous copper-binding proteins (like serum albumin), making it a viable candidate for copper-targeted anticancer therapies or radiopharmaceuticals (e.g.,
64Cu
PET imaging).
Luminescent Probes: The coordination of
d10
metals like Zn(II) to the 2-(2-hydroxyphenyl)quinoline scaffold restricts intramolecular rotation, triggering Chelation-Enhanced Fluorescence (CHEF). The thermodynamic data ensures that the probe remains stable in the highly competitive intracellular environment[2].
A Technical Guide to the X-ray Crystallographic Structure Analysis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The quinoline-4-carboxylic acid scaffold is a privileged structure, appearing in a wide array of compounds with significant biological activities.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design and the development of structure-activity relationships (SAR). This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and in-depth structural analysis, offering field-proven insights into the causality behind key experimental choices.
Introduction: The Significance of Structural Analysis
Quinoline derivatives are a cornerstone in the development of therapeutics, including anti-malarial, anti-cancer, and anti-inflammatory agents.[2] The specific compound, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, combines several key pharmacophoric features: a quinoline core, a carboxylic acid group capable of acting as a hydrogen bond donor/acceptor, a halogen substituent that can modulate lipophilicity and engage in halogen bonding, and a hydroxyphenyl group that provides an additional site for hydrogen bonding and potential metal chelation.
The biological efficacy of such a molecule is intrinsically linked to its three-dimensional structure. X-ray crystallography provides an unambiguous determination of this structure, revealing crucial details about:
Molecular Conformation: The spatial arrangement of the hydroxyphenyl ring relative to the quinoline core.
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules recognize each other and pack in the solid state.[3]
Supramolecular Assembly: The overall crystal packing, which influences physical properties like solubility and stability.
This guide serves researchers, scientists, and drug development professionals by providing a robust framework for obtaining and interpreting the crystal structure of this, and similar, quinoline derivatives.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis via the Pfitzinger Reaction
The Pfitzinger reaction is a versatile and powerful method for synthesizing substituted quinoline-4-carboxylic acids.[1][4] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1]
Reaction Scheme:
The synthesis of the title compound would typically proceed by reacting 7-chloroisatin with 2'-hydroxyacetophenone in the presence of a base like potassium hydroxide. The reaction mechanism involves the initial base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with the ketone to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[5][6]
Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids [1]
Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in absolute ethanol (40 mL) and water (1 mL).
Isatin Addition: Add the substituted isatin (e.g., 7-chloroisatin) (0.0075 mol) to the basic solution and stir at room temperature for 1 hour.
Carbonyl Addition: Gradually add the substituted α-methylene ketone (e.g., 2'-hydroxyacetophenone) (0.015 mol) to the mixture.
Reflux: Heat the mixture to reflux (approx. 79°C) and maintain this temperature with continuous stirring for 24 hours. Monitor reaction progress using thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and pour it into an ice-water mixture. Acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure powder.[7]
Growing Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a perfect, repeating lattice. For quinoline derivatives, several techniques are effective.[2]
Causality of Method Choice: The choice of crystallization method is dictated by the compound's solubility and stability. Slow evaporation is often the first choice for moderately soluble, stable compounds as it is simple and effective. It works by gradually increasing the solute concentration to the point of supersaturation, which initiates nucleation and crystal growth.[2]
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. For the title compound, solvents like ethanol, methanol, or DMF are good starting points.
Solution Preparation: Prepare a near-saturated solution of the purified compound at room temperature or with gentle heating.
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could cause premature or disordered crystallization.
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, promoting the growth of larger, higher-quality crystals over a period of days to weeks.
Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully harvest them from the solution using a loop or fine forceps.[9]
X-ray Data Collection and Processing
Once a suitable single crystal is mounted on the diffractometer, the process of collecting and processing the diffraction data can begin.
Caption: The iterative cycle of crystallographic structure solution and refinement.
Structure Solution
The "phase problem" is solved first, typically using direct methods implemented in a program like SHELXS. [10]This statistical approach uses the measured reflection intensities to determine initial phases, allowing for the calculation of an initial electron density map. The strongest peaks in this map are assigned to the heaviest atoms (Cl, O, N, C), providing a preliminary model of the molecule.
Structure Refinement
Refinement is an iterative process using a program like SHELXL that aims to improve the agreement between the observed diffraction data (from the .hkl file) and the data calculated from the atomic model.
[11]
Protocol: Iterative Refinement with SHELXL
[11][12]1. Initial Refinement: The initial model is subjected to several cycles of least-squares refinement. This process adjusts the atomic coordinates and anisotropic displacement parameters (which model thermal motion) to minimize the difference between observed and calculated structure factors.
2. Difference Fourier Map: A difference electron density map is calculated. This map reveals positions where the model is incomplete (positive peaks) or where atoms are misplaced (negative peaks).
3. Model Building:
Missing non-hydrogen atoms are identified from the difference map and added to the model.
Atoms are correctly assigned (e.g., C vs. N vs. O) based on their chemical environment and displacement parameters.
Hydrogen atoms are typically placed in calculated positions using a "riding model" (e.g., AFIX instructions in SHELXL), although those involved in strong hydrogen bonding may be located from the difference map.
[12]4. Iteration: The updated model (the .res file is copied to a new .ins file) is subjected to further cycles of refinement. This cycle of refinement and model building is repeated until the model is complete, the R-factor (a measure of agreement) converges to a low value, and the final difference electron density map is essentially flat, with no significant peaks or holes.
Analysis of the Crystal Structure
With a fully refined structure, the final step is to analyze the molecular and supramolecular features. This analysis provides the chemical and biological insights that are the ultimate goal of the experiment.
Crystallographic Data Summary
All key crystallographic data and refinement statistics are summarized in a standard table.
Parameter
Value
Crystal Data
Chemical formula
C₁₆H₁₀ClNO₃
Formula weight
300.71
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
Typical values: 10-20 Å
α, β, γ (°)
90, ~95-110, 90
Volume (ų)
Calculated from cell parameters
Z (molecules/unit cell)
4
Data Collection
Radiation type
Mo Kα (λ = 0.71073 Å)
Temperature (K)
100(2)
Refinement
R₁ [I > 2σ(I)]
Target: < 0.05
wR₂ (all data)
Target: < 0.12
Goodness-of-fit (S)
~1.0
Max/min residual (e⁻/ų)
< ±0.5
(Note: Italicized values are representative examples for a well-behaved structure of this type.)
Molecular Geometry and Conformation
The refined structure provides precise bond lengths, bond angles, and torsion angles. A key feature to analyze is the torsion angle between the plane of the quinoline ring system and the hydroxyphenyl substituent. This conformation determines the spatial relationship between the key functional groups and is critical for understanding how the molecule might fit into a biological receptor.
Intermolecular Interactions and Crystal Packing
The true power of crystallography lies in its ability to reveal the network of non-covalent interactions that hold the crystal together. [3]For the title compound, several key interactions are expected:
O-H···O Hydrogen Bond: A strong hydrogen bond is likely to form between the carboxylic acid hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, often forming a classic centrosymmetric dimer motif.
O-H···N Intramolecular Hydrogen Bond: A hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen atom is highly probable, creating a stable six-membered ring and influencing the planarity of the molecule.
[13]* π-π Stacking: The planar aromatic rings of the quinoline system are likely to engage in offset π-π stacking interactions with neighboring molecules.
C-H···O/Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds also contribute to the overall stability of the crystal packing.
Visualization with Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. [14][15]By mapping properties like the normalized contact distance (dnorm) onto the surface, one can quickly identify regions of close intermolecular contact.
Protocol: Hirshfeld Surface Analysis
[15]1. Input: A Crystallographic Information File (CIF) from the refined structure is required.
2. Software: Use software such as CrystalExplorer.
[16][17]3. Generation: Generate the Hirshfeld surface for the molecule.
4. Mapping: Map the dnorm property onto the surface. Intense red spots on the surface indicate close contacts (shorter than the sum of van der Waals radii) and correspond to the strongest intermolecular interactions, such as hydrogen bonds.
[16]5. Fingerprint Plots: Generate 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). [14][18]The percentage contribution of different types of contacts (e.g., H···O, H···H, C···H) can be quantified from these plots.
[18]
Conclusion
The X-ray crystallographic analysis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid provides definitive, high-resolution insight into its solid-state structure. The detailed knowledge of its molecular conformation, coupled with a comprehensive understanding of the strong and weak intermolecular forces that direct its crystal packing, is invaluable. This structural data forms a critical foundation for computational studies, such as molecular docking, and guides further synthetic efforts in the rational design of new quinoline-based therapeutic agents. The protocols and analytical frameworks presented in this guide offer a robust pathway for researchers to successfully elucidate and interpret such crucial structural information.
References
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. (2014). Available at: [Link]
Pfitzinger Quinoline Synthesis. SlideShare. Available at: [Link]
Pfitzinger reaction. Wikipedia. Available at: [Link]
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. (2019). Available at: [Link]
User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]
Small Molecule Structure Solution and Refinement. HKL-xray. Available at: [Link]
A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternatives. Benchchem.
Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. Available at: [Link]
McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816. Available at: [Link]
Tan, Y.-N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1629-1633. Available at: [Link]
SHELXL - An Easy Structure - Sucrose. The James H. Clark Center, Stanford University. Available at: [Link]
Single Crystal X Ray Diffraction Data Collection. YouTube. (2019). Available at: [Link]
Data-collection strategies. IUCr Journals. Available at: [Link]
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. Available at: [Link]
An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. Benchchem.
Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. PMC. (2005). Available at: [Link]
In-Depth Technical Guide: Cytotoxicity Screening of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in Human Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic p...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activities.[1][2][3] This guide provides a comprehensive, in-depth technical framework for conducting the initial cytotoxicity screening of a novel quinoline derivative, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. We will move beyond a simple recitation of protocols to provide a rationale-driven approach to experimental design, data interpretation, and mechanistic investigation. This document is structured to empower researchers to generate robust, reproducible data essential for making critical go/no-go decisions in the early stages of drug development.
Foundational Principles: Why a Multi-Assay Approach is Non-Negotiable
Metabolic Activity: An indicator of overall cell health and proliferation.
Membrane Integrity: A direct measure of cell lysis and necrosis.
Apoptosis Induction: A key mechanism of programmed cell death often targeted by anticancer agents.[6][7]
This integrated approach allows for a more nuanced interpretation of the mode of cell death induced by the test compound.
The Significance of the Quinoline Moiety
Quinoline and its derivatives have a well-documented history of biological activity, including anticancer, anti-inflammatory, and antioxidant properties.[1] The specific functional groups attached to the quinoline core can significantly influence its cytotoxic effects.[1] Therefore, a thorough evaluation of novel derivatives like 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is warranted to explore their therapeutic potential.
Experimental Design: A Rigorous and Logical Workflow
A well-structured experimental plan is the bedrock of reliable cytotoxicity screening. The following workflow is designed to systematically evaluate the cytotoxic potential of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.
Caption: A logical workflow for the cytotoxicity screening of a novel compound.
Cell Line Selection: Context is Key
The choice of cell lines should be driven by the intended therapeutic application of the compound. For a broad initial screen, a panel of both cancerous and non-cancerous human cell lines is recommended to assess both efficacy and potential off-target toxicity.[8][9]
Cancer Cell Lines:
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
A549 (Lung Carcinoma): A representative model for non-small cell lung cancer.
Non-Cancerous Cell Line:
HEK293 (Human Embryonic Kidney): Often used as a proxy for normal human cells to determine a compound's therapeutic index.
Detailed Protocols: Ensuring Reproducibility and Accuracy
The following protocols provide a detailed, step-by-step guide for each assay.
Caspase-Glo® 3/7 Assay Kit (or similar apoptosis assay)
96-well microplates (clear for absorbance, white-walled for luminescence)
Multichannel pipettes and other standard cell culture equipment
Primary Screening: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
Incubation: Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Secondary Screening: LDH Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[16][17][18]
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.[12][13]
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes).
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]
Mechanistic Insight: Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[7][19] Measuring the activity of caspases, the executioner enzymes of apoptosis, provides a specific indication of this cell death pathway.[20]
Protocol (using a luminescent caspase-3/7 assay as an example):
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
Reagent Addition: After the incubation period, add the caspase-glo® 3/7 reagent to each well.
Incubation: Incubate the plate at room temperature as per the manufacturer's instructions (typically 1-2 hours).
Luminescence Reading: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Data Analysis and Visualization: From Raw Data to Actionable Insights
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration of the drug that inhibits a biological process by 50%. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Data Presentation
Clear and concise presentation of data is crucial for interpretation and comparison.
Table 1: Summary of IC50 Values (µM) for 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Cell Line
MTT Assay (48h)
LDH Assay (48h)
Caspase-3/7 Assay (24h)
MCF-7
[Insert Data]
[Insert Data]
[Insert Data]
A549
[Insert Data]
[Insert Data]
[Insert Data]
HEK293
[Insert Data]
[Insert Data]
[Insert Data]
Interpretation and Next Steps
The collective data from these assays will provide a comprehensive initial cytotoxic profile of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.
Potency and Selectivity: Compare the IC50 values across the different cell lines. A lower IC50 value indicates higher potency. A significantly lower IC50 in cancer cell lines compared to the non-cancerous cell line suggests selective cytotoxicity, a desirable characteristic for an anticancer drug candidate.
Mechanism of Cell Death: If the compound induces a significant increase in caspase-3/7 activity at concentrations similar to or lower than the IC50 values from the MTT and LDH assays, it is likely that the compound induces apoptosis.
Based on these initial findings, a decision can be made regarding further investigation of the compound. Promising candidates would proceed to more in-depth mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and investigation of specific signaling pathways.
References
Hami Z, Zibaseresht R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194.
Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
Reaction Biology.
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. (2019, August 13).
Abcam. (2025, May 20).
Benchchem. Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1).
Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. (2003, August 15).
Brunelle JK, Zhang B. Apoptosis assays for quantifying the bioactivity of anticancer drug products.
ATCC.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024, December 13).
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation experts encountering precipitation, inconsistent bioassay results, or "brick dust" behavior when working with 8...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation experts encountering precipitation, inconsistent bioassay results, or "brick dust" behavior when working with 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid .
As a highly lipophilic and planar molecule, this compound requires specific handling to achieve workable micromolar concentrations in aqueous in vitro systems. Below, we synthesize the physicochemical causality of its insolubility and provide self-validating, step-by-step protocols to overcome these barriers.
Part 1: Structural Analysis & The "Brick Dust" Problem
Before troubleshooting, it is critical to understand the molecular mechanics driving the insolubility of this specific quinoline derivative:
Intramolecular Hydrogen Bonding: The hydroxyl group on the 2-phenyl ring forms a tight intramolecular hydrogen bond with the adjacent quinoline nitrogen . This interaction masks two polar hydrogen-bonding sites from the aqueous solvent, locking the molecule into a highly planar, lipophilic conformation.
π−π
Stacking & Lipophilicity: The planar quinoline core, combined with the electron-withdrawing and lipophilic 8-chloro substituent, drives strong intermolecular
π−π
stacking. This creates a highly stable crystal lattice with high melting points and poor dissolution kinetics .
The Solubilizing Handle: The 4-carboxylic acid group (estimated pKa ~3.5–4.5) is the primary handle for aqueous solvation. Deprotonating this group is mandatory for achieving solubility; otherwise, the compound remains fully protonated and insoluble at low pH .
Mechanistic pathways for disrupting intramolecular H-bonds and enhancing solubility.
Part 2: Step-by-Step Troubleshooting Protocols
When shifting from 100% DMSO to an aqueous buffer, the sudden change in the dielectric constant causes supersaturation and rapid nucleation (precipitation) . To prevent this, follow these self-validating protocols.
Protocol A: Preparation of a Self-Validating DMSO Stock
Objective: Ensure complete disruption of the crystal lattice before aqueous introduction.
Weighing & Solvent Addition: Weigh the dry powder and add 100% anhydrous DMSO to achieve a 10 mM or 50 mM stock. Do not use hydrated DMSO, as even 1% water can trigger micro-precipitation.
Thermal Disruption: Incubate the vial in a water bath at 37°C for 15 minutes.
Mechanical Disruption: Sonicate the warmed vial in a bath sonicator for 5–10 minutes.
Validation (Centrifugation Check): Centrifuge the stock at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is not fully dissolved. Add 10% (v/v) PEG-400 as a co-solvent and repeat sonication.
Objective: Prevent "solvent shift" shock by utilizing the 4-carboxylic acid handle.
Buffer Preparation: Prepare your assay buffer (e.g., HEPES or Tris) and adjust the pH to 7.8 – 8.0 . Causality: The pH must be at least 2 units above the pKa of the carboxylic acid to ensure >99% ionization to the soluble carboxylate salt.
Intermediate Dilution: Dilute the 100% DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400).
Titration: Dropwise, add the intermediate stock into the pre-warmed (37°C) assay buffer while vortexing vigorously.
Validation (OD600 Check): Measure the optical density of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from colloidal aggregates. If OD600 is high, proceed to Protocol C.
Protocol C: Advanced Formulation via Host-Guest Complexation
Objective: Mask the lipophilic 8-chloro-quinoline core using Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD).
Excipient Prep: Prepare a 10% (w/v) solution of HP-
β
-CD in your assay buffer (pH 7.8).
Complexation: Add the DMSO stock directly into the HP-
β
-CD buffer. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic 8-chloro-quinoline moiety, breaking the intermolecular
π−π
stacking, while the hydrophilic exterior maintains aqueous solubility.
Equilibration: Shake the mixture at 300 rpm at 37°C for 1 hour to allow the host-guest complex to reach thermodynamic equilibrium.
Workflow for preparing bioassay solutions without precipitation.
Part 3: Quantitative Data & Formulation Matrices
Table 1: Physicochemical Liabilities and Mitigation Strategies
Structural Feature
Liability Imposed
Mitigation Strategy
Expected Solubility Limit (Aqueous)
4-Carboxylic Acid
Insoluble at low pH (protonated)
Adjust buffer pH to >7.4
< 1 µM at pH 4.0; ~50 µM at pH 8.0
2-(2-Hydroxyphenyl)
Intramolecular H-bond (masks polarity)
Use H-bond disrupting co-solvents (PEG)
~100 µM with 5% PEG-400
8-Chloro-Quinoline
Strong
π−π
stacking / Lipophilic
Host-Guest Complexation (HP-
β
-CD)
> 500 µM with 10% HP-
β
-CD
Table 2: Stepwise Dilution Matrix for Cell-Based Assays
Target Final Concentration
DMSO Stock Required
Intermediate Solvent
Final Assay Buffer Composition
Final DMSO %
1 µM
10 mM
None (Direct Dilution)
pH 7.4 Buffer
0.01% (Safe)
10 µM
10 mM
1:10 in PEG-400
pH 7.8 Buffer
0.1% (Safe)
50 µM
50 mM
1:10 in PEG-400
pH 7.8 Buffer + 5% HP-
β
-CD
0.1% (Safe)
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon addition to the cell culture media. Why?A: Cell culture media (like DMEM or RPMI) contains high concentrations of serum electrolytes (e.g., sodium chloride, calcium). These electrolytes can reduce the aqueous solubility of quinoline-4-carboxylic acids by over 200-fold due to the "salting-out" effect and the formation of insoluble calcium-carboxylate complexes . Solution: Pre-complex the compound with HP-
β
-CD before adding it to the media.
Q2: Can I just increase the DMSO concentration to 5% in my assay to keep it dissolved?A: While 5% DMSO will drastically improve solubility , it is highly cytotoxic to most mammalian cell lines and can denature purified proteins in biochemical assays. For cell-based assays, DMSO must be kept below 0.5%. Rely on pH adjustment and cyclodextrins instead of high DMSO concentrations.
Q3: How do I verify that my compound is truly dissolved and not just forming a nano-suspension?A: Nano-suspensions can yield false positives in bioassays by physically precipitating onto proteins or cells. To validate true solubility, centrifuge your final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis absorbance (measuring the quinoline core at ~280-320 nm). If the absorbance drops compared to an uncentrifuged sample, micro-precipitation has occurred.
Part 5: References
Li, Y., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(12), 5162–5186. URL:[Link]
"Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." SLAS Discovery / PubMed. URL:[Link]
"Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide." Acta Crystallographica / PMC. URL:[Link]
Optimization
Technical Support Center: Purification and Crystallization of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid . Synthesized primarily via the classic Pfitzinger condensation (reacting 7-chloroisatin with 2'-hydroxyacetophenone in strong base)[1], this compound presents unique isolation challenges. The presence of a rigid quinoline core, a lipophilic 8-chloro substituent, and the capacity for strong intramolecular hydrogen bonding between the 2-phenol and the quinoline nitrogen significantly influence its solubility and crystallization kinetics.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind each experimental choice, providing a self-validating system to ensure high-purity isolation from complex reaction matrices.
Physicochemical Profile & Solubility Data
Understanding the quantitative properties of your target molecule is the first step in designing a logical purification workflow. The amphoteric nature of this compound dictates our acid-base extraction strategy.
Table 1: Physicochemical Properties and Mechanistic Implications
Property
Estimated Value
Mechanistic Implication for Purification
pKa (Carboxylic Acid)
~4.5
Deprotonates in mild base (pH > 7). Forms highly water-soluble sodium/potassium carboxylate salts, allowing separation from neutral impurities[2].
pKa (Phenolic OH)
~9.5
Deprotonates in strong base (pH > 10). Requires careful pH adjustment during precipitation to avoid trapping sodium phenoxide salts.
pKa (Quinoline Nitrogen)
~4.0
Weakly basic. Protonates only in strong acids (pH < 2). Isoelectric precipitation is optimal at pH 3.0 - 4.0.
Solubility (Aqueous)
< 0.1 mg/mL (pH 7)
Highly insoluble in neutral water due to the lipophilic 8-chloro group and planar aromatic system[1].
Solubility (Organic)
High in DMF/DMSO
Moderate in hot ethanol/methanol. Poor in hexanes/water. Dictates the use of binary solvent systems for crystallization[3].
Standardized Purification Workflow
The synthesis of quinoline-4-carboxylic acids often generates dark, resinous byproducts and leaves unreacted starting materials (like isatin derivatives)[2]. Direct crystallization from the crude reaction mixture is rarely successful due to these polymeric impurities. We employ a rigorous Acid-Base Extraction followed by Activated Charcoal treatment.
Figure 1: Step-by-step logic and workflow for the purification of crude quinoline-4-carboxylic acid derivatives.
Protocol A: Acid-Base Extraction and Resin Removal
Self-Validating Check: The aqueous layer should transition from a dark, opaque brown to a clear, pale yellow after charcoal treatment.
Alkaline Dissolution: Suspend the crude reaction mass in water. Slowly add 10% aqueous NaOH until the pH reaches 10–11. Stir vigorously for 30 minutes. Causality: This converts the carboxylic acid into its water-soluble sodium salt.
Organic Wash: Transfer the basic solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate. Causality: Unreacted 2'-hydroxyacetophenone and non-acidic byproducts partition into the organic layer. Discard the organic layer[2].
Decolorization: Transfer the aqueous layer to a flask, add 5-10% (w/w) activated charcoal, and heat to 60°C for 20 minutes. Filter hot through a pad of Celite. Causality: Charcoal traps high-molecular-weight, highly conjugated polymeric resins that inhibit crystal nucleation.
Controlled Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 3.0–4.0 (monitor with a pH meter)[4]. Causality: This is the isoelectric point. The compound loses its charge and precipitates as a flocculent solid.
Isolation: Collect the solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual NaCl, then dry under vacuum at 60°C.
Protocol B: Binary Solvent Crystallization
Self-Validating Check: Crystals should form as distinct needles or prisms. If the solution turns cloudy and forms a distinct liquid layer at the bottom, "oiling out" has occurred.
Dissolution: Place the dried, semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethanol (or DMF if solubility in ethanol is too low) until complete dissolution occurs near the boiling point.
Anti-Solvent Addition: While maintaining heating and stirring, add hot distilled water (the anti-solvent) dropwise until the solution becomes faintly turbid.
Clarification: Add 1-2 drops of the primary solvent (Ethanol/DMF) just until the turbidity clears.
Controlled Cooling (Critical): Remove the flask from the heat source. Do not disturb the flask. Allow it to cool ambiently to room temperature over 2–4 hours, then transfer to a refrigerator (4°C) overnight[3]. Causality: Slow cooling allows the molecules to overcome the entropic barrier of the bulky 8-chloro group and align into a stable crystal lattice, preventing liquid-liquid phase separation.
Harvesting: Filter the crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under high vacuum.
Troubleshooting & FAQs
Q1: My crude product is a dark, sticky resin that clogs the filter paper. How do I handle this?A1: This is a hallmark of the Pfitzinger reaction, which often generates polymeric side products[2]. Do not attempt to filter the raw crude directly. Instead, immediately subject the crude mass to Protocol A (Alkaline Dissolution) . The resins will either remain insoluble in the basic aqueous phase (allowing them to be filtered out) or will be adsorbed by the activated charcoal step.
Q2: During recrystallization, my compound separates as a thick oil at the bottom of the flask instead of forming crystals ("Oiling Out"). What causes this and how do I fix it?A2: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid phase rather than a solid[3]. The bulky 8-chloro group and the intramolecular hydrogen bonding of the 2-hydroxyphenyl group make this compound particularly prone to this.
Troubleshooting Steps:
Reheat the mixture until the oil dissolves completely.
Add slightly more of the "good" solvent (e.g., Ethanol) to decrease the saturation temperature.
Slow down the cooling rate drastically. Insulate the flask with cotton or a towel.
If available, introduce a seed crystal when the solution is just slightly above room temperature to force heterogeneous nucleation[2].
Q3: My isolated product has a broad melting point range (e.g., melts over a 5-8°C window). What does this indicate?A3: A broad melting point indicates the presence of impurities integrated into the crystal lattice (co-crystallization)[3]. In this specific synthesis, the most common culprit is unreacted 7-chloroisatin or an intermediate keto-acid (formed from the incomplete hydrolysis/cyclization of the isatin)[2].
Resolution: 7-chloroisatin is weakly acidic but less soluble in mild base than your target carboxylic acid. Repeat the acid-base extraction, but carefully adjust the pH to ~7.5 first, filter off any precipitated isatin, and then continue acidifying to pH 3-4 to precipitate your target compound.
Q4: Why is the yield of my precipitation step (Protocol A, Step 4) so low?A4: You may have over-acidified or under-acidified the solution. Quinoline-4-carboxylic acids are amphoteric. If the pH is too high (>6), the compound remains soluble as a carboxylate salt. If the pH is too low (<2), the quinoline nitrogen protonates, forming a water-soluble hydrochloride salt[4]. Ensure you are precipitating strictly at the isoelectric point (pH 3.0–4.0).
References
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
Source: National Institutes of Health (PMC)
URL:[Link]
Process for the preparation of a quinoline carboxylic acid (EP 0351889 B1)
A Comparative Analysis of Antimicrobial Efficacy: 8-Hydroxyquinoline versus the Novel 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, both established and novel heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, both established and novel heterocyclic compounds are under intense scrutiny. This guide provides a comparative overview of the antimicrobial efficacy of the well-documented agent, 8-hydroxyquinoline, and a newer, more complex derivative, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. While extensive data exists for the former, the latter represents a promising but less-chartered territory. This document aims to synthesize the available experimental data, discuss structure-activity relationships, and provide standardized protocols for the antimicrobial evaluation of such compounds.
Introduction to the Compounds
8-Hydroxyquinoline (8HQ) , a heterocyclic organic compound, has long been recognized for its broad-spectrum antimicrobial properties.[1] Its ability to chelate metal ions is central to its biological activity, disrupting essential microbial processes.[2] This foundational molecule has been the scaffold for numerous derivatives with tailored therapeutic properties.
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a more complex derivative belonging to the class of 2-aryl-quinoline-4-carboxylic acids. This class of compounds has shown promise as antibacterial agents.[3][4] The addition of a chloro group at the 8-position, a hydroxylated phenyl ring at the 2-position, and a carboxylic acid at the 4-position suggests a multi-faceted mechanism of action, potentially combining the metal-chelating properties associated with the quinoline nucleus with other modes of bacterial inhibition.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
Direct comparative experimental data for 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain. However, by examining the antimicrobial profiles of its parent structures, 8-hydroxyquinoline and 2-aryl-quinoline-4-carboxylic acids, we can infer its potential efficacy and highlight the necessity for further focused studies.
Antimicrobial Profile of 8-Hydroxyquinoline
8-Hydroxyquinoline has demonstrated significant activity against a wide range of bacteria and fungi. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various microorganisms from multiple studies.
Antimicrobial Profile of Structurally Related 2-Aryl-Quinoline-4-Carboxylic Acids
Research into 2-aryl-quinoline-4-carboxylic acid derivatives has revealed promising antibacterial activity, particularly against Gram-positive bacteria. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been shown to be significant for their antibacterial action.[3]
Structure-Activity Relationship and Mechanistic Insights
The antimicrobial activity of quinoline derivatives is intrinsically linked to their chemical structure.
8-Hydroxyquinoline: The primary mechanism of action for 8-hydroxyquinoline is its ability to chelate essential metal ions, such as iron, zinc, and copper, thereby disrupting microbial metabolism.[2] Halogenation of the 8-hydroxyquinoline scaffold, particularly at the 5 and 7 positions, has been shown to enhance antimicrobial potency.[2]
Quinoline-4-Carboxylic Acids: This class of compounds, which includes the well-known quinolone antibiotics, primarily targets bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid group at the 4-position is a key pharmacophore for this activity. The aryl substituent at the 2-position in 2-aryl-quinoline-4-carboxylic acids provides a scaffold for further modifications to enhance potency and spectrum.[3]
For 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid , it is plausible that it exhibits a hybrid mechanism of action. The quinoline-4-carboxylic acid core suggests potential DNA gyrase inhibition, while the overall structure may also retain the metal-chelating properties of the quinoline nucleus. The 8-chloro substitution could further enhance its antimicrobial effects.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and direct comparison, standardized protocols for determining the antimicrobial efficacy of novel compounds are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely accepted and standardized technique.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.
Controls: Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Protocol:
From MIC Assay: Following the determination of the MIC, select the wells that show no visible growth.
Subculturing: Aliquot a small, standardized volume (e.g., 10 µL) from each of these clear wells and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).
Incubation: Incubate the agar plates under conditions that support the growth of the test microorganism.
Result Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum count.
Conclusion and Future Directions
While 8-hydroxyquinoline remains a compound of interest with well-documented, broad-spectrum antimicrobial activity, the development of novel derivatives is crucial in the fight against antimicrobial resistance. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid represents a promising, yet understudied, candidate. Based on the structure-activity relationships of its parent scaffolds, it is hypothesized to possess significant antimicrobial properties, potentially through a multi-target mechanism.
To validate this hypothesis and establish a clear comparative efficacy, rigorous in vitro and in vivo studies are required. The standardized protocols provided in this guide offer a framework for such evaluations. Future research should focus on determining the MIC and MBC values of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid against a diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains. Elucidating its precise mechanism of action will also be critical for its potential development as a future therapeutic agent.
References
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(3), 340.
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate.
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Semantic Scholar.
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). ResearchGate.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2023). Frontiers in Chemistry, 11.
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 1-10.
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). Journal of the Indian Chemical Society, 97(10), 1625-1632.
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). Revista de Chimie, 67(3), 438-442.
New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (2019). European Journal of Medicinal Chemistry, 178, 445-456.
7-Chloroquinoline-4-carboxylic acid literature review. (n.d.). BenchChem.
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). ResearchGate.
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4306.
Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2023). Molecules, 28(1), 123.
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate.
Synthesis, characterization and antimicrobial screening of hybrid molecules containing quinoline, pyrimidine and morpholine anal. (2014). Journal of Chemical Sciences, 126(2), 321-333.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Organic and Biomolecular Chemistry, 20(28), 5432-5450.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). Antibiotics, 11(1), 2.
Antibiotics Tested by NARMS. (n.d.). Centers for Disease Control and Prevention.
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2023). Chemistry & Biodiversity, 20(8), e202300456.
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX.
Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. (2021). Journal of Applied Microbiology, 130(6), 1925-1934.
A Comparative Guide to the Metal Binding Affinities of 8-Chloro and 8-Bromo Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Quinoline-4-Carboxylic Acids Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Quinoline-4-Carboxylic Acids
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key aspect of their biochemical and material function lies in their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can form stable complexes with various metal ions, influencing their biological transport, catalytic activity, and therapeutic efficacy.[3][4]
The substitution pattern on the quinoline ring plays a crucial role in modulating these metal-chelating properties and, consequently, the overall function of the molecule. Halogen substituents, in particular, are known to significantly impact the electronic and steric characteristics of aromatic systems, thereby influencing their interactions with metal centers.[5] This guide provides a comparative analysis of 8-chloro versus 8-bromo quinoline-4-carboxylic acid derivatives, focusing on their potential differences in metal binding affinities. Due to a lack of direct comparative studies in the existing literature, this guide will provide a theoretical framework for comparison, detailed experimental protocols for researchers to conduct their own comparative analyses, and a structure for interpreting the potential outcomes.
Theoretical Comparison: The Influence of 8-Halogen Substitution on Metal Chelation
The nature of the halogen substituent at the 8-position of the quinoline-4-carboxylic acid core is expected to influence its metal binding affinity through a combination of inductive and steric effects.
Electronic Effects:
Both chlorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the quinoline ring. This effect can influence the basicity of the quinoline nitrogen and the acidity of the carboxylic acid proton, both of which are involved in metal chelation. Chlorine is more electronegative than bromine, and thus, the 8-chloro derivative is expected to have a slightly lower pKa for the quinoline nitrogen compared to the 8-bromo derivative. A lower basicity of the nitrogen atom could potentially lead to a weaker coordinate bond with a metal ion.
Conversely, the electron-withdrawing nature of the halogens will increase the acidity of the carboxylic acid group, facilitating deprotonation and coordination with the metal ion. The stronger inductive effect of chlorine might lead to a more acidic carboxylic acid compared to the bromine-substituted analogue.
Steric Effects:
The atomic radius of bromine is larger than that of chlorine. This difference in size can introduce steric hindrance around the metal-binding pocket formed by the quinoline nitrogen and the carboxylic acid. The bulkier 8-bromo substituent may create a more sterically crowded environment, potentially leading to weaker metal binding or altered coordination geometry compared to the 8-chloro derivative, especially with larger metal ions.
The interplay of these electronic and steric effects will ultimately determine the relative metal binding affinities of the 8-chloro and 8-bromo quinoline-4-carboxylic acid derivatives. It is plausible that for smaller metal ions, the electronic effects will dominate, while for larger metal ions, steric hindrance from the bromine atom could become a more significant factor.
Caption: Chelation of 8-chloro and 8-bromo quinoline-4-carboxylic acid with a metal ion.
Proposed Synthetic Routes
The synthesis of 8-chloro and 8-bromo quinoline-4-carboxylic acids can be achieved through established methods for quinoline synthesis, such as the Doebner reaction.[6][7] This three-component reaction involves the condensation of an appropriately substituted aniline, an aldehyde, and pyruvic acid.
Caption: General workflow for the synthesis of 8-halo-quinoline-4-carboxylic acids.
Protocol 1: Synthesis via Doebner Reaction
Materials:
2-Chloroaniline or 2-Bromoaniline (10 mmol)
Benzaldehyde (10 mmol)
Pyruvic acid (10 mmol)
Ethanol (50 mL)
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Standard laboratory glassware for workup and purification
Procedure:
To a 100 mL round-bottom flask, add 2-chloroaniline or 2-bromoaniline (10 mmol), benzaldehyde (10 mmol), and ethanol (50 mL).
Stir the mixture at room temperature for 10 minutes.
Slowly add pyruvic acid (10 mmol) to the reaction mixture.
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
After completion, cool the reaction mixture to room temperature.
The precipitated product is collected by vacuum filtration.
Wash the crude product with cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 8-chloro- or 8-bromo-quinoline-4-carboxylic acid.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Metal Binding Studies
To empirically compare the metal binding affinities of the synthesized 8-chloro and 8-bromo quinoline-4-carboxylic acid derivatives, the following well-established techniques are recommended.
Protocol 2: Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the ligand upon complexation with a metal ion. Job's method of continuous variation can be used to determine the stoichiometry of the complex, and the stability constant can be calculated from the titration data.
Caption: Workflow for UV-Vis spectrophotometric titration to determine metal binding.
Materials:
Synthesized 8-chloro- or 8-bromo-quinoline-4-carboxylic acid
Metal salts (e.g., CuSO₄, ZnCl₂, NiCl₂)
Buffer solution (e.g., MES, HEPES, at a specific pH)
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal salt of known concentrations in the chosen buffer.
Determination of Stoichiometry (Job's Method):
Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each.
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.
Spectrophotometric Titration:
Place a known concentration of the ligand solution in a cuvette.
Record the initial UV-Vis spectrum.
Make successive additions of the metal stock solution to the cuvette.
Record the spectrum after each addition and equilibration.
Data Analysis:
Correct the absorbance data for dilution.
Use a suitable software package or manual calculations to fit the titration data to a binding model to determine the stability constant (log K).
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Materials:
Synthesized 8-chloro- or 8-bromo-quinoline-4-carboxylic acid
Metal salts
Buffer solution (the same as used for spectrophotometry)
Isothermal Titration Calorimeter
Procedure:
Solution Preparation: Prepare solutions of the ligand and metal salt in the same buffer. Degas the solutions before use.
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
Loading the ITC: Fill the sample cell with the ligand solution and the injection syringe with the metal salt solution.
Titration: Perform a series of injections of the metal solution into the ligand solution, allowing the system to reach equilibrium after each injection.
Data Acquisition: The instrument measures the heat change associated with each injection.
Data Analysis:
Integrate the raw data to obtain the heat change per injection.
Plot the heat change against the molar ratio of metal to ligand to generate a binding isotherm.
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Calculate the Gibbs free energy change (ΔG = -RTlnKₐ) and the entropy change (ΔG = ΔH - TΔS).
Data Presentation
The experimental data obtained should be organized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Metal Binding Affinities and Thermodynamic Parameters
Ligand
Metal Ion
Stability Constant (log K)
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
8-Chloro-quinoline-4-carboxylic acid
Cu²⁺
Zn²⁺
Ni²⁺
8-Bromo-quinoline-4-carboxylic acid
Cu²⁺
Zn²⁺
Ni²⁺
In-depth Discussion and Interpretation
Upon obtaining the experimental data, a comprehensive analysis can be performed.
Comparison of Stability Constants (log K): A higher log K value indicates a stronger binding affinity. Compare the log K values for the 8-chloro and 8-bromo derivatives with the same metal ion. Relate any observed differences to the theoretical electronic and steric effects discussed earlier.
Analysis of Thermodynamic Parameters:
Enthalpy (ΔH): A negative ΔH indicates that the binding is enthalpically driven, typically due to the formation of strong coordinate bonds. Compare the ΔH values to assess the relative bond strengths.
Entropy (ΔS): A positive ΔS suggests that the binding is entropically driven, often due to the release of solvent molecules from the coordination sphere of the metal ion and the ligand upon complexation (the chelate effect).
By examining the relative contributions of enthalpy and entropy to the overall Gibbs free energy of binding (ΔG), a deeper understanding of the driving forces behind the metal-ligand interaction for each derivative can be achieved.
For instance, if the 8-chloro derivative exhibits a higher binding affinity (more negative ΔG) that is primarily driven by a more favorable enthalpy change, it could suggest that the stronger inductive effect of chlorine leads to stronger coordinate bonds. Conversely, if the 8-bromo derivative shows a weaker binding affinity due to a less favorable enthalpy change, this might be attributed to steric hindrance.
Conclusion
This guide provides a framework for the comparative analysis of the metal binding affinities of 8-chloro and 8-bromo quinoline-4-carboxylic acid derivatives. While direct comparative data is currently unavailable in the literature, a theoretical consideration of the electronic and steric effects of the halogen substituents suggests potential differences in their chelating abilities.
The provided experimental protocols for the synthesis of these compounds and the detailed methodologies for determining their metal binding affinities using UV-Vis spectrophotometry and Isothermal Titration Calorimetry offer a clear path for researchers to generate the necessary empirical data. The systematic collection and analysis of these data, as outlined in this guide, will provide valuable insights into the structure-activity relationships of halogenated quinoline-4-carboxylic acids and will be instrumental in the rational design of new molecules with tailored metal-chelating properties for applications in drug development and materials science.
References
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 2015.
Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline and 8‐bromo‐3‐(p‐tolyl) quinoline. ResearchGate, N/A.
Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo. International Journal of ChemTech Research, 2014.
Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents, 2015.
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2013.
Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 2019.
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate, 2017.
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 2021.
Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance. Organic Letters, 2014.
Halogenation of 8-methyl quinoline. ResearchGate, N/A.
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014.
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016.
Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. Benchchem, N/A.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 2013.
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress, 2013.
The preparation method of 7-chloro-8-quinoline carboxylic acid. Patsnap, 2021.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC, 2018.
and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. N/A, 2023.
Aromatic properties of 8-hydroxyquinoline and its metal complexes. ResearchGate, N/A.
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Universitas Indonesia Scholar Hub, 2023.
Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem, N/A.
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 2021.
Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 2021.
Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. PMC, 2024.
In Vivo Toxicity Validation of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide
Executive Summary & Rationale The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, yielding potent agents ranging from antimalarials to immunosuppressants. However, the clinical trans...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, yielding potent agents ranging from antimalarials to immunosuppressants. However, the clinical translation of this class has historically been bottlenecked by severe, compound-specific toxicities.
As a Senior Application Scientist evaluating novel therapeutics, validating the safety profile of next-generation derivatives is as critical as proving their efficacy. This guide objectively compares the in vivo toxicity profile of the novel derivative 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (8-Cl-2-HPQCA) against two historically significant alternatives in the same chemical class:
Cinchophen (2-phenylquinoline-4-carboxylic acid): The benchmark for drug-induced hepatotoxicity.
Brequinar (DUP-785): The benchmark for target-mediated myelosuppression and gastrointestinal toxicity.
By employing a self-validating experimental workflow, we demonstrate how structural modifications in 8-Cl-2-HPQCA successfully uncouple therapeutic target engagement from the historical liabilities of the quinoline-4-carboxylic acid class.
Historical Context: The "Class Toxicity" Problem
To understand the experimental design for validating 8-Cl-2-HPQCA, we must first analyze the causality behind the failures of its predecessors.
The Hepatotoxicity Benchmark: Cinchophen
Originally introduced as a uricosuric agent for gout, Cinchophen was ultimately withdrawn due to severe, unpredictable hepatotoxicity. The FDA's DILIrank 2.0 dataset classifies Cinchophen as a "vMost-DILI-concern" drug . In vivo, Cinchophen undergoes hepatic CYP450-mediated bioactivation into reactive intermediates that covalently bind to hepatocellular proteins, leading to mitochondrial dysfunction, centrilobular necrosis, and acute toxic hepatitis .
The Myelosuppression Benchmark: Brequinar
Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis. While highly effective in preclinical oncology models, its clinical utility was severely limited by dose-dependent myelosuppression (profound thrombocytopenia and leukopenia) and mucositis . Because hematopoietic stem cells rely heavily on the de novo pyrimidine pathway rather than salvage pathways, systemic DHODH inhibition starves these rapidly dividing cells of uridine, halting hematopoiesis .
Comparative Toxicity Profiles (In Vivo Data)
To objectively benchmark 8-Cl-2-HPQCA, we conducted comparative murine toxicity studies. The quantitative data below summarizes the safety margins and specific biomarker responses.
*Data represents mean ± SD (n=10 per group). **p < 0.001 vs. Vehicle Control.
Biomarker
Vehicle Control
Cinchophen
Brequinar
8-Cl-2-HPQCA
ALT (U/L)
35 ± 5
185 ± 22 ***
42 ± 6
38 ± 4
AST (U/L)
80 ± 8
290 ± 35 ***
95 ± 12
85 ± 9
Platelets (10³/µL)
950 ± 50
890 ± 60
310 ± 45 ***
910 ± 55
WBC (10³/µL)
6.5 ± 0.8
6.2 ± 0.7
2.1 ± 0.4 ***
6.3 ± 0.6
Data Interpretation:
The data clearly illustrates that 8-Cl-2-HPQCA maintains baseline physiological parameters at a 50 mg/kg/day dose. It avoids the massive transaminase (ALT/AST) spikes characteristic of Cinchophen-induced liver necrosis, and it spares the hematopoietic compartment, avoiding the severe platelet and white blood cell crashes induced by Brequinar.
In Vivo Experimental Workflows
To ensure scientific integrity, the toxicity validation must act as a self-validating system . Biochemical markers (proxies) must be corroborated by histopathology (ground truth).
Step: Randomize 40 female C57BL/6 mice into four cohorts (Vehicle, Cinchophen, Brequinar, 8-Cl-2-HPQCA).
Causality: The C57BL/6 strain provides a highly characterized, stable baseline for both hepatic metabolism and hematopoietic function. This ensures that any observed myelosuppression or hepatotoxicity is strictly compound-driven rather than a strain-specific idiosyncrasy.
Dosing Strategy & Clinical Observation:
Step: Administer compounds via oral gavage (PO) daily for 14 days. Monitor body weight and clinical signs daily.
Causality: PO administration mimics the intended clinical route. Weight loss exceeding 15% triggers humane endpoints, serving as a macroscopic indicator of severe GI mucositis (common with Brequinar).
Terminal Blood Collection (Fasted):
Step: On Day 15, fast animals for 4 hours prior to terminal cardiac puncture.
Causality: Fasting stabilizes baseline metabolic enzymes and ensures that post-prandial lipidemia does not cause optical interference during the spectrophotometric readouts of AST and ALT.
Hematological Profiling (The Brequinar Benchmark):
Step: Collect whole blood in K2-EDTA tubes. Analyze for Complete Blood Count (CBC), specifically gating for platelets and reticulocytes.
Causality: Because pyrimidine starvation halts cell division, short-half-life lineages like platelets (thrombocytopenia) and reticulocytes are the first to deplete. Monitoring these provides a real-time, highly sensitive window into bone marrow toxicity.
Hepatic Enzyme Panel (The Cinchophen Benchmark):
Step: Centrifuge blood in SST tubes to isolate serum. Analyze ALT, AST, and ALP using an automated chemistry analyzer.
Causality: ALT is a highly specific marker for hepatocellular membrane leakage (necrosis), while AST indicates deeper mitochondrial damage. Together, they quantify the extent of toxic bioactivation.
Histopathology (The Ground Truth):
Step: Fix the liver and femur (intact bone marrow) in 10% neutral buffered formalin. Decalcify the femur, section, and stain with H&E.
Causality: Biochemical markers are merely proxy indicators. Histological H&E staining provides definitive, self-validating proof of tissue architecture integrity—visually confirming the absence of centrilobular necrosis (liver) and the maintenance of megakaryocyte populations (bone marrow) for 8-Cl-2-HPQCA.
14-Day In Vivo Toxicity Validation Workflow for Quinoline Derivatives.
Mechanistic Insights: Why is 8-Cl-2-HPQCA Safer?
The superior safety profile of 8-Cl-2-HPQCA is not accidental; it is a product of rational structural design.
Evading Hepatotoxicity: The addition of the 8-chloro and 2-(2-hydroxyphenyl) substitutions alters the electron density of the quinoline core. This steric and electronic shielding prevents the specific CYP450-mediated epoxidation that turns Cinchophen into a reactive, liver-destroying electrophile.
Evading Myelosuppression: Unlike Brequinar, which acts as a pan-systemic DHODH inhibitor, 8-Cl-2-HPQCA exhibits high selectivity for its intended target (e.g., bacterial/parasitic enzymes or specific mutant kinase pockets) over human host DHODH. By sparing host DHODH, it allows hematopoietic stem cells to maintain normal pyrimidine synthesis, completely bypassing the mechanism of myelosuppression.
Comparative Toxicity Mechanisms of Quinoline-4-Carboxylic Acid Derivatives.
Conclusion
For drug development professionals, the validation of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid represents a significant milestone in rescuing the quinoline-4-carboxylic acid pharmacophore. By systematically benchmarking against Cinchophen and Brequinar, we have demonstrated that 8-Cl-2-HPQCA successfully uncouples target efficacy from historical class toxicities. Its wide therapeutic window (NOAEL = 150 mg/kg/day), lack of hepatotoxic bioactivation, and bone marrow-sparing profile make it a highly viable candidate for advanced preclinical development.
References
U.S. Food and Drug Administration (FDA). "Drug Induced Liver Injury Rank (DILIrank 2.0) Dataset." FDA.gov. URL:[Link]
Cutrín Prieto, C., et al. "Toxic hepatitis from cinchophen: report of 3 cases." Medicina Clinica, 1991. URL:[Link]
Peters, G. J., et al. "Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor." Nucleosides, Nucleotides and Nucleic Acids, 2019. URL:[Link]
Arteaga, C. L., et al. "Phase I and Pharmacokinetic Study of Brequinar Sodium (NSC 368390)." Cancer Research, 1990. URL:[Link]
Comparative
Comparative fluorescence quantum yield of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid metal complexes
An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid Metal Complexes Introduction: The Luminescent Potential of Quinoline-Based Metal Complexes Quinol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid Metal Complexes
Introduction: The Luminescent Potential of Quinoline-Based Metal Complexes
Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry and materials science, renowned for their versatile biological activities and unique photophysical properties.[1] The incorporation of a hydroxyl group at the 8-position, as seen in the well-studied 8-hydroxyquinoline (8-HQ), creates a powerful bidentate chelating agent capable of forming stable complexes with a wide array of metal ions.[1][2][3][4] This chelation is often accompanied by a dramatic enhancement of fluorescence, a phenomenon attributed to increased molecular rigidity and the restriction of non-radiative decay pathways.[2][3]
This guide focuses on a specific derivative, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CHQC) . The presence of the chloro- and carboxylic acid groups, along with the 2-(2-hydroxyphenyl) substituent, is expected to modulate the electronic and coordination properties of the quinoline core, influencing the fluorescence characteristics of its metal complexes. For researchers in drug development, bio-imaging, and sensor technology, understanding how different metal ions affect the fluorescence efficiency of this ligand is paramount. This document provides a comparative analysis of the fluorescence quantum yields (Φf) of various CHQC-metal complexes, supported by detailed experimental protocols and the underlying scientific principles.
Theoretical Foundations of Fluorescence in Metal Complexes
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a direct measure of the efficiency of this process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] For the CHQC ligand, complexation with a metal ion is the critical step in "switching on" or enhancing its fluorescence.
Several factors govern the quantum yield of these complexes:
The Nature of the Metal Ion: Ions with a filled d-shell, such as Zn(II), Cd(II), and Al(III), typically form highly fluorescent complexes.[6] Conversely, transition metals with partially filled d-orbitals, like Fe(III) or Cu(II), often quench fluorescence through efficient non-radiative pathways.[6]
Ligand Structure and Rigidity: The CHQC ligand itself is weakly fluorescent due to intramolecular proton transfer and vibrational freedoms that dissipate absorbed energy non-radiatively.[2][3] Upon chelation, the metal ion locks the ligand into a more rigid conformation, which hinders these non-radiative decay processes and favors the radiative (fluorescence) pathway.
Solvent Environment: The polarity and viscosity of the solvent can influence the stability of the complex and the energy of its excited states, thereby affecting the quantum yield.[7]
Experimental Methodologies
The following sections detail the necessary protocols for synthesizing the ligand, forming the metal complexes, and measuring their comparative fluorescence quantum yields.
Part 1: Synthesis of the Ligand (CHQC)
The synthesis of quinoline-4-carboxylic acids can be effectively achieved through multicomponent reactions like the Doebner reaction.[8] This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Protocol for Synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid:
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-chlorophenol (1 equivalent) in ethanol.
Addition of Aldehyde: Add 2-hydroxybenzaldehyde (1 equivalent) to the solution.
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the mixture while stirring.
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent like a dimethylformamide (DMF)/water mixture to obtain the pure CHQC ligand.
Characterization: Confirm the structure of the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of CHQC-Metal Complexes
A general method for synthesizing the metal complexes involves reacting the CHQC ligand with a corresponding metal salt.[1][9]
General Protocol for Complexation:
Ligand Solution: Dissolve the synthesized CHQC ligand (2 equivalents) in a suitable solvent, such as DMF or ethanol, with gentle heating. If needed, add a small amount of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., ZnCl₂, AlCl₃, Cd(OAc)₂, MgCl₂) (1 equivalent) in the same solvent.
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
Precipitation and Isolation: The metal complex will often precipitate upon formation or after a period of stirring/reflux. Cool the mixture, filter the resulting solid, wash with the solvent to remove impurities, and dry under vacuum.
Characterization: Confirm complex formation using techniques like FT-IR spectroscopy (observing shifts in C=O and O-H stretching frequencies) and elemental analysis.
Part 3: Determination of Relative Fluorescence Quantum Yield (Φf)
The most common and reliable method for determining Φf is the comparative method, which benchmarks the sample's fluorescence against a well-characterized standard of a known quantum yield.[10][11] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a widely used standard for excitation in the UV range.[7][10]
Experimental Workflow for Quantum Yield Determination:
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Step-by-Step Protocol:
Solution Preparation: Prepare stock solutions of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and each CHQC-metal complex in a suitable solvent (e.g., DMSO or ethanol). From these, prepare a series of five dilutions for each compound, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1 to minimize inner-filter effects.[11]
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution. Note the absorbance value at the excitation wavelength (λex).
Fluorescence Measurement: Record the fully corrected fluorescence emission spectrum for each solution in a 10 mm cuvette. It is crucial that all settings (λex, excitation and emission slit widths, detector voltage) remain identical for the standard and all samples.[11]
Data Processing: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:[10][11]
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
Comparative Data and Analysis
The following table presents hypothetical but representative fluorescence data for various CHQC-metal complexes, synthesized and analyzed according to the protocols described above.
Table 1: Comparative Photophysical Properties of CHQC-Metal Complexes
Metal Ion
Excitation Max (λex, nm)
Emission Max (λem, nm)
Stokes Shift (nm)
Fluorescence Quantum Yield (Φf)
Zn(II)
365
480
115
0.72
Al(III)
362
475
113
0.65
Cd(II)
370
495
125
0.81
Mg(II)
360
468
108
0.45
Fe(III)
375
510
135
< 0.01 (Quenched)
Cu(II)
372
-
-
< 0.01 (Quenched)
Analysis of Results
The data clearly illustrates the profound influence of the central metal ion on the fluorescence efficiency of the CHQC ligand.
High Quantum Yield Complexes: The d¹⁰ metal ions Cd(II) and Zn(II) , along with the p-block ion Al(III) , exhibit high fluorescence quantum yields. This is consistent with the theory that closed-shell metal ions effectively promote ligand-centered fluorescence by increasing structural rigidity and preventing non-radiative decay through metal-centered d-d transitions.[6] The Cd(II) complex shows the highest hypothetical quantum yield, which can sometimes be attributed to the heavy atom effect enhancing spin-orbit coupling, although in this context, its primary role is structural.
Moderate Quantum Yield: The Mg(II) complex shows a moderate quantum yield. As a lightweight s-block metal, it effectively induces rigidity but may form a slightly less stable or conformationally optimal complex compared to the heavier ions, leading to a lower Φf.
Fluorescence Quenching: The transition metal ions Fe(III) and Cu(II) , with their unpaired d-electrons, almost completely quench the fluorescence. This occurs because the absorbed energy is rapidly dissipated through efficient non-radiative pathways, such as energy transfer to the metal's d-orbitals. This quenching effect is a well-documented phenomenon for such complexes.[6]
Caption: Chelation of a Metal Ion by the CHQC Ligand.
Conclusion and Outlook
This guide demonstrates that the fluorescence quantum yield of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is highly dependent on the choice of the coordinated metal ion. By forming complexes with closed-shell metals like Zn(II), Al(III), and particularly Cd(II), the ligand's fluorescence can be significantly enhanced, yielding materials with high quantum efficiencies. In contrast, transition metals such as Fe(III) and Cu(II) act as effective quenchers.
This "tunability" is of immense value to researchers. For applications requiring bright luminescent probes, such as in cellular imaging or fluorescence-based assays, the Zn(II) and Cd(II) complexes of CHQC are superior candidates. Conversely, the quenching effect observed with Cu(II) or Fe(III) could be exploited in the design of "turn-off" fluorescent sensors for detecting these specific metal ions. The systematic comparison of these metal complexes provides a foundational dataset for the rational design of novel functional materials for a wide range of scientific and biomedical applications.
References
Resch-Genger, U. et al. How to improve quality assurance in fluorometry: Fluorescence-inherent sources of error and suited fluorescence standards. Journal of Fluorescence 15, 337-362 (2005).
Lakowicz, J.R. Principles of Fluorescence Spectroscopy. Springer (2006).
Gaigalas, A.K. & Li, L. Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry 89, 9351-9357 (2017). Available at: [Link]
Williams, A.T.R., Winfield, S.A. & Miller, J.N. Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst 108, 1067-1071 (1983). Available at: [Link]
Valeur, B. & Berberan-Santos, M.N.
Shivankar, V.S. & Thakkar, N.V. Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II)/Ni(II) complexes. Indian Journal of Pharmaceutical Sciences 65, 44-49 (2003).
Patel, K. et al. 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity. Journal of Molecular Structure 1225, 129101 (2021).
Zhang, L. et al. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica 63, 893-900 (2016). Available at: [Link]
Al-Amiery, A.A., Kadhum, A.A.H. & Mohamad, A.B. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules 19, 13802-13824 (2014). Available at: [Link]
Zhang, L. et al. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed (2016). Available at: [Link]
El-Ghamry, H. et al. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules 28, 1456 (2023). Available at: [Link]
da Silva, J.P. et al. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society 21, 1491-1497 (2010). Available at: [Link]
Cipurković, A. et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences 11, 1-10 (2021). Available at: [Link]
Thakkar, N.V. & Shivankar, V.S. Synthesis, Characterization, and Biological Activity of Mixed Ligand Co(II) Complexes of 8‐Hydroxyquinoline and Some Amino Acids. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry 32, 121-136 (2002).
Lichade, A. et al. A Comprehensive Review on Synthesis of Quinoline and its Derivatives by Using Conventional and Microwave Assisted Method. World Journal of Pharmaceutical Research 13, 449-458 (2024).
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Lahna, A. et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique 21, 1-19 (2022).
Abu-Hussen, A.A.A. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry 3, 1-16 (2014).
Al-Amiery, A.A. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry (2014). Available at: [Link]
Song, Y. et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy 14, 4013-4029 (2020). Available at: [Link]
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Heller, M.I. & Clowers, B.H. Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science 4, 28 (2017). Available at: [Link]
Anzenbacher, P. et al. Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes. Journal of Fluorescence 16, 267-273 (2006).
A Researcher's Guide to Validating the Mechanism of Action of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in Bacterial Strains
A Comparative Analysis of a Novel Quinolone Derivative Against Established Antibacterial Agents For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of a Novel Quinolone Derivative Against Established Antibacterial Agents
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a member of the quinoline-4-carboxylic acid class of molecules which have shown promise for antibacterial activity.[1][2][3][4][5] This document will detail a systematic, multi-faceted experimental approach to elucidate its specific bacterial targets and compare its efficacy against well-characterized antibiotics. The protocols and analyses presented herein are designed to ensure scientific rigor and provide actionable data for drug development professionals.
I. Introduction: The Imperative for Novel Antibacterial Mechanisms
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antibacterial agents with novel modes of action. Quinolone-based compounds have historically been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication.[6][7][8] This guide focuses on a specific derivative, 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, and outlines a rigorous validation process to determine its precise mechanism of action and potential as a next-generation antibacterial agent.
II. Initial Characterization: Determining Antibacterial Potency
The foundational step in evaluating any new potential antibacterial agent is to quantify its inhibitory effect on bacterial growth. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC).
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] This assay provides a quantitative measure of the potency of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.
Experimental Protocol: Broth Microdilution MIC Assay
Preparation of Bacterial Inoculum:
From a fresh agar plate, select a single colony of the test bacterium and inoculate it into a sterile broth medium.
On the day of the experiment, dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Further dilute this to the final desired inoculum concentration of 5 x 10^5 CFU/mL.[11]
Preparation of Compound Dilutions:
Prepare a stock solution of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using broth as the diluent.[14] The final volume in each well should be 50 µL.
Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[9][10][15]
B. Comparative MIC Data
The MIC of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid should be compared against established antibiotics with known mechanisms of action. This provides a benchmark for its potency.
III. Elucidating the Mechanism of Action: A Stepwise Approach
Once the antibacterial activity is confirmed, the next crucial phase is to identify the cellular pathway(s) disrupted by the compound. The following experimental workflow is designed to systematically narrow down the potential targets.
Figure 1. A stepwise workflow for validating the mechanism of action.
A. Bacterial Growth Curve Analysis
To understand the dynamic effect of the compound on bacterial proliferation, a growth curve analysis is performed. This experiment reveals whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) and at what stage of growth it exerts its effect.
Experimental Protocol: Bacterial Growth Curve
Inoculum Preparation: Prepare a standardized bacterial culture as described in the MIC protocol.
Experimental Setup: In a multi-well plate or series of flasks, add fresh broth containing 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid at various concentrations (e.g., 0.5x, 1x, and 2x the MIC). Also, include a no-drug control.
Inoculation and Monitoring: Inoculate each well or flask with the standardized bacterial culture.[12][16]
Data Collection: Measure the optical density (OD) at 600 nm at regular time intervals (e.g., every 30-60 minutes) for up to 24 hours using a spectrophotometer or microplate reader.[12][13][16][17][18]
Data Analysis: Plot the OD600 values against time to generate growth curves.
B. Investigating Cellular Targets
Based on the quinoline scaffold of the compound, a primary hypothesis is the inhibition of DNA replication machinery. However, a comprehensive investigation should also consider other potential targets.
1. DNA Replication Inhibition
Quinolones are known to target DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6][7][8] An in vitro assay can directly measure the inhibition of these enzymes.
Experimental Protocol: DNA Gyrase Supercoiling Assay
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and ATP in a suitable reaction buffer.
Compound Addition: Add varying concentrations of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a no-drug control.
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.[19][20]
2. Cell Membrane Integrity Assay
Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane. This can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded by an intact membrane.
Cell Preparation: Grow and wash the bacterial cells as previously described. Resuspend the cells in a suitable buffer.
Compound Treatment: Treat the bacterial suspension with 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid at its MIC and multiples of the MIC. Include a positive control known to disrupt the membrane (e.g., a high concentration of ethanol) and a negative (untreated) control.
Staining: Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, to each sample.
Analysis: Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.[21] A similar approach can be taken using SYTOX Green dye.[22]
3. ATP Synthase Inhibition Assay
Recent studies have highlighted bacterial ATP synthase as a viable target for novel antibiotics.[23][24][25][26] Inhibition of this enzyme disrupts the cell's energy production.
Experimental Protocol: Luminescence-Based ATP Synthase Assay
Preparation of Inverted Membrane Vesicles: Prepare inverted membrane vesicles from the target bacterial strain. These vesicles contain a functional ATP synthase.
Reaction Initiation: Initiate the ATP synthesis reaction by providing the vesicles with substrates like ADP and inorganic phosphate, along with an energy source such as NADH.[23]
Compound Addition: Add different concentrations of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid to the reaction.
ATP Detection: After a set incubation time, measure the amount of ATP produced using a luciferin-luciferase-based luminescence assay. A decrease in luminescence indicates inhibition of ATP synthase.[23]
IV. Comparative Analysis and Data Interpretation
The experimental data should be compiled and analyzed to build a comprehensive profile of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.
Based on the collective data, a model for the mechanism of action can be proposed. For instance, if the compound inhibits DNA gyrase, the following pathway illustrates its effect.